Isoastragaloside IV
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Overview
Description
Isoastragaloside IV is a triterpenoid saponin compound derived from the roots of the traditional Chinese medicinal herb Astragalus membranaceus. It is structurally similar to astragaloside IV but differs in its glycosidic linkage. This compound is known for its various pharmacological activities, including anti-inflammatory, antioxidative, neuroprotective, antifibrotic, and antitumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoastragaloside IV can be synthesized through the hydrolysis of astragaloside I and astragaloside II. The process involves the use of specific enzymes or acidic conditions to cleave the glycosidic bonds, resulting in the formation of this compound . The reaction conditions typically include controlled temperature and pH to ensure the selective hydrolysis of the desired glycosidic bonds.
Industrial Production Methods: In industrial settings, this compound is primarily extracted from the roots of Astragalus membranaceus using solvent extraction methods. The roots are first dried and ground into a fine powder, which is then subjected to extraction using solvents such as methanol, ethanol, or dimethyl sulfoxide. The extract is further purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Isoastragaloside IV undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically results in the formation of oxidized derivatives with altered pharmacological properties.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride. This reaction leads to the formation of reduced derivatives with potential changes in biological activity.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with other groups. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents under controlled temperature.
Reduction: Sodium borohydride; usually performed in methanol or ethanol at room temperature.
Substitution: Halogens, alkylating agents; reactions are carried out in organic solvents with appropriate catalysts.
Major Products Formed:
Oxidation: Oxidized derivatives with altered pharmacological properties.
Reduction: Reduced derivatives with potential changes in biological activity.
Substitution: Substituted derivatives with modified functional groups and properties.
Scientific Research Applications
Isoastragaloside IV has a wide range of scientific research applications, including:
Chemistry: this compound is used as a reference compound in the quality control of Astragalus membranaceus extracts.
Biology: this compound is studied for its effects on cellular processes, including cell proliferation, apoptosis, and differentiation.
Medicine: this compound has shown potential therapeutic effects in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: this compound is used in the development of herbal supplements and pharmaceuticals.
Mechanism of Action
Isoastragaloside IV exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: this compound inhibits the production of pro-inflammatory cytokines and mediators, such as interleukin-6 and tumor necrosis factor-alpha.
Antioxidative: this compound scavenges reactive oxygen species and enhances the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Neuroprotective: this compound protects neurons from ischemia-reperfusion injury by modulating signaling pathways involved in cell survival and apoptosis.
Antitumor: this compound induces apoptosis in cancer cells through the activation of intrinsic mitochondrial and extrinsic death receptor pathways.
Comparison with Similar Compounds
Astragaloside I: Another triterpenoid saponin with similar biological activities but different glycosidic linkage.
Astragaloside II: Shares structural similarities with isoastragaloside IV but has distinct pharmacological effects.
Astragaloside III: Another related compound with unique biological properties.
Uniqueness of this compound: this compound stands out due to its potent anti-inflammatory, antioxidative, neuroprotective, antifibrotic, and antitumor activities. Its unique glycosidic linkage contributes to its distinct pharmacological profile and therapeutic potential .
Biological Activity
Isoastragaloside IV (AS-IV) is a bioactive compound derived from the traditional medicinal plant Astragalus membranaceus, known for its extensive therapeutic properties. This article explores the biological activities of AS-IV, focusing on its anti-inflammatory, immunomodulatory, neuroprotective, and metabolic effects, supported by various studies and case findings.
Chemical Structure and Properties
This compound is a saponin with a complex glycosidic structure. Its unique chemical properties contribute to its diverse biological activities. The following table summarizes key structural features and properties of AS-IV compared to other related compounds:
Compound | Structural Features | Unique Properties |
---|---|---|
This compound | Saponin with multiple sugar moieties | Anti-inflammatory, neuroprotective, immunomodulatory |
Astragaloside IV | Similar glycosylation but different sugars | Potent anti-inflammatory effects |
Calycosin | Flavonoid with antioxidant properties | Primarily acts on different signaling pathways |
Asernestioside C | Different aglycone structure | Exhibits unique anticancer activity |
Anti-inflammatory Effects
AS-IV has been extensively studied for its anti-inflammatory properties. Research indicates that it effectively inhibits the activation of the NF-κB pathway, which plays a crucial role in inflammatory responses. In animal models, AS-IV treatment significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in various tissues including the lungs and heart .
Case Study: LPS-Induced Inflammation
In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, AS-IV was shown to decrease serum levels of MCP-1 and TNF by 82% and 49%, respectively. The compound also inhibited the upregulation of inflammatory genes across multiple organs, demonstrating its potential as a therapeutic agent for inflammatory diseases .
Immunomodulatory Effects
AS-IV enhances immune function by promoting the activity of immune cells such as macrophages and natural killer cells. It has been observed to stimulate macrophage proliferation and enhance phagocytic activity, suggesting its role in boosting innate immunity.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of AS-IV, particularly in models of neurodegenerative diseases. AS-IV has been shown to reduce amyloid-beta (Aβ) accumulation in the brains of APP/PS1 transgenic mice, indicating its potential in Alzheimer's disease prevention. This effect is mediated through the activation of the PPARγ pathway, which regulates Aβ metabolism .
Case Study: Ischemic Injury
In ischemic models, AS-IV administration significantly decreased infarct volume and improved neurological outcomes. It was found to inhibit matrix metalloproteinases (MMPs), which are involved in blood-brain barrier disruption during ischemic events .
Metabolic Effects
AS-IV also exhibits beneficial effects on glucose metabolism. Studies have demonstrated that it enhances insulin sensitivity and glucose uptake in muscle cells via activation of the IRS1/AKT signaling pathway. In diabetic mouse models, AS-IV reduced serum glucose levels by inhibiting hepatic enzymes involved in gluconeogenesis .
Summary of Biological Activities
The following table summarizes the key biological activities of this compound:
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[2-[(2S,5R)-5-[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-9,14-dihydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-5-methyloxolan-2-yl]propan-2-yloxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H68O14/c1-35(2)24(53-33-29(49)26(46)21(45)17-51-33)9-11-41-18-40(41)13-12-37(5)32(20(44)15-38(37,6)23(40)14-19(43)31(35)41)39(7)10-8-25(54-39)36(3,4)55-34-30(50)28(48)27(47)22(16-42)52-34/h19-34,42-50H,8-18H2,1-7H3/t19-,20-,21+,22+,23-,24-,25-,26-,27+,28-,29+,30+,31-,32-,33-,34-,37+,38-,39+,40-,41+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSYPWFHLFBMMP-BQAOMNQWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C)O)OC8C(C(C(CO8)O)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@]6(CC[C@H](O6)C(C)(C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)C)O)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H68O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
785.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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